

N'-Nitrosopentyl-(2-picolyl)amine in Cancer Research: Application Notes and Protocols

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Compound of Interest		
Compound Name:	N'-Nitrosopentyl-(2-picolyl)amine	
Cat. No.:	B013980	Get Quote

Initial searches for direct applications of **N'-Nitrosopentyl-(2-picolyl)amine** in cancer research did not yield specific studies investigating its carcinogenic or anti-cancer properties. The available information primarily points to its role as an analytical standard, particularly in the context of tobacco-specific nitrosamine (TSNA) analysis. Nitrosamines as a class are recognized for their carcinogenic potential, and research into related compounds provides a framework for understanding how **N'-Nitrosopentyl-(2-picolyl)amine** might interact with biological systems.

This document, therefore, provides a generalized overview based on the known mechanisms of similar N-nitrosamines and outlines its established application as a reference compound.

Overview and Physicochemical Properties

N'-Nitrosopentyl-(2-picolyl)amine is a nitrosamine compound with the chemical formula C11H17N3O.

Property	Value
Molecular Weight	207.27 g/mol
IUPAC Name	N-pentyl-N-(pyridin-2-ylmethyl)nitrous amide
CAS Number	383417-48-9
SMILES	CCCCCN(CC1=CC=CC=N1)N=O



Potential Applications in Cancer Research (Hypothesized)

While direct evidence is lacking, the applications of **N'-Nitrosopentyl-(2-picolyl)amine** in cancer research can be extrapolated from the well-documented activities of other N-nitrosamines.

Carcinogenesis Studies

Many N-nitrosamines are potent carcinogens that, after metabolic activation, can form DNA adducts, leading to mutations and the initiation of cancer.[1] Should N'-Nitrosopentyl-(2-picolyl)amine be investigated for its carcinogenic potential, it would likely serve as a model compound to study the mechanisms of DNA damage and repair.

Apoptosis Induction

Studies on structural analogues, such as N-nitrosodibutylamine and N-nitrosodimethylamine, have shown that some nitrosamines can induce apoptosis (programmed cell death) in cancer cell lines.[2] This occurs through pathways involving chromatin condensation and caspase activation.[2] Future research could explore if **N'-Nitrosopentyl-(2-picolyl)amine** exhibits similar pro-apoptotic activity.

Established Application: Analytical Internal Standard

The primary documented use of **N'-Nitrosopentyl-(2-picolyl)amine** is as an internal standard in analytical chemistry. Its structural similarity to carcinogenic tobacco-specific nitrosamines (TSNAs) makes it an ideal reference compound for accurate quantification in various samples.

Experimental Protocols

Due to the absence of specific experimental studies on the direct application of N'Nitrosopentyl-(2-picolyl)amine in cancer research, the following are generalized protocols for how it might be used based on research into other nitrosamines.

Protocol 1: In Vitro Cytotoxicity Assay



This protocol outlines a general method for assessing the cytotoxic effects of a compound on cancer cells.

Objective: To determine the concentration-dependent cytotoxic effect of **N'-Nitrosopentyl-(2-picolyl)amine** on a selected cancer cell line.

Materials:

- Cancer cell line (e.g., A549 lung carcinoma)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- N'-Nitrosopentyl-(2-picolyl)amine
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- DMSO (Dimethyl sulfoxide)
- 96-well plates
- Incubator (37°C, 5% CO2)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of N'-Nitrosopentyl-(2-picolyl)amine in complete medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubation: Incubate the plate for 48-72 hours.
- MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.



- Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: DNA Adduct Formation Analysis (Hypothetical)

This protocol describes a general workflow to investigate if **N'-Nitrosopentyl-(2-picolyl)amine** can form DNA adducts in vitro.

Objective: To detect the formation of DNA adducts in calf thymus DNA treated with metabolically activated N'-Nitrosopentyl-(2-picolyl)amine.

Materials:

- N'-Nitrosopentyl-(2-picolyl)amine
- Calf thymus DNA
- Rat liver microsomes (S9 fraction) as a source of metabolic enzymes
- NADPH regenerating system
- HPLC-MS/MS system

Procedure:

- Metabolic Activation: Incubate N'-Nitrosopentyl-(2-picolyl)amine with the S9 fraction and the NADPH regenerating system to facilitate metabolic activation.
- DNA Incubation: Add calf thymus DNA to the reaction mixture and incubate.
- DNA Isolation: Isolate the DNA from the reaction mixture using standard phenol-chloroform extraction and ethanol precipitation methods.

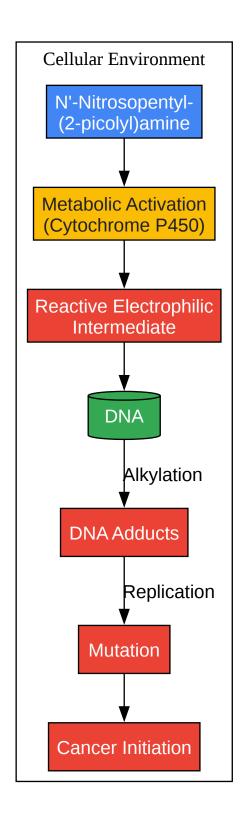


- DNA Hydrolysis: Hydrolyze the DNA to individual nucleosides using enzymatic digestion.
- LC-MS/MS Analysis: Analyze the hydrolyzed DNA sample by HPLC-MS/MS to detect and quantify any potential DNA adducts.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the general mechanism of action for carcinogenic nitrosamines and a typical experimental workflow.

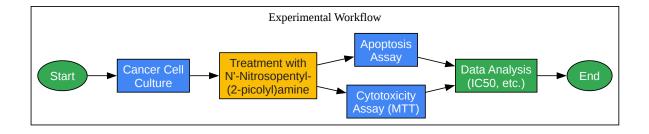




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Caption: General metabolic activation and carcinogenic mechanism of N-nitrosamines.





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Caption: A typical in vitro experimental workflow for assessing anticancer activity.

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